(-)-Deoxyfebrifugine Dihydrobromide is a naturally occurring alkaloid derived from the plant Dichroa febrifuga, traditionally used in Chinese medicine for its antimalarial properties. This compound has garnered interest due to its potential therapeutic applications and its structural analogs, which may enhance efficacy and reduce side effects. The dihydrobromide salt form improves solubility and stability, making it more suitable for pharmacological studies.
Source: The primary source of (-)-deoxyfebrifugine is the plant Dichroa febrifuga, which is native to Southeast Asia. The plant has been utilized in traditional medicine for centuries, particularly in treating fevers and malaria.
Classification: (-)-Deoxyfebrifugine belongs to the class of compounds known as alkaloids, specifically a type of isoquinoline alkaloid. It is structurally related to febrifugine, which is known for its antimalarial activity.
The synthesis of (-)-deoxyfebrifugine dihydrobromide can be achieved through various asymmetric synthesis methods. One notable approach involves an enantioselective Mannich reaction, which allows for the preparation of optically active analogs.
Structure: The molecular formula of (-)-deoxyfebrifugine is C₁₈H₁₉Br₂N₃O₃. Its structure features a complex arrangement typical of isoquinoline alkaloids, characterized by multiple rings and functional groups.
Reactions: The compound undergoes various chemical reactions that can modify its structure or enhance its pharmacological properties.
The mechanism of action of (-)-deoxyfebrifugine involves interference with the metabolism of parasites, particularly Plasmodium species responsible for malaria.
Physical Properties:
Chemical Properties:
Relevant Data or Analyses:
Scientific Uses:
(-)-Deoxyfebrifugine Dihydrobromide (chemical name: 3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-quinazolinone dihydrobromide) has the molecular formula C₁₄H₁₈N₃O₂·2HBr. Its absolute stereochemistry is defined by the (2R,3S) configuration at the piperidine ring, confirmed through asymmetric synthesis and comparison with natural (+)-febrifugine [10]. This configuration is critical for biological activity, as epimerization at C2 or C3 drastically reduces antiplasmodial efficacy. The compound lacks the hemiketal moiety present in febrifugine (Fig. 1), resulting in greater metabolic stability [10].
Table 1: Molecular Identity of (-)-Deoxyfebrifugine Dihydrobromide
Property | Value |
---|---|
Systematic Name | 3-[(2R,3S)-3-Hydroxypiperidin-2-yl]-2-quinazolinone dihydrobromide |
Molecular Formula | C₁₄H₁₈N₃O₂·2HBr |
Molecular Weight | 435.96 g/mol (salt form) |
Absolute Configuration | (2R,3S) |
Key Stereocenters | C2 (R), C3 (S) of piperidine ring |
Direct crystallographic data for (-)-Deoxyfebrifugine Dihydrobromide remains unreported. However, its solid-state properties can be inferred from techniques applied to structurally similar guanidine derivatives. Powder X-ray diffraction (PXRD) combined with solid-state NMR (ssNMR) and periodic DFT calculations has resolved complex crystal structures of bioactive compounds exceeding 90 atoms, such as 2′-deoxyguanosine derivatives [8]. For (-)-Deoxyfebrifugine Dihydrobromide, ssNMR would likely reveal hydrogen-bonding motifs between the protonated piperidine nitrogen, quinazolinone carbonyl, and bromide anions. Thermal analysis (DSC/TGA) would further confirm stability, with an expected decomposition temperature >200°C based on analogous salts [3] [5].
NMR Spectroscopy
¹H and ¹³C NMR data for the free base of deoxyfebrifugine (in CDCl₃ or DMSO-d₆) reveal distinct shifts associated with the quinazolinone and piperidine moieties [10]:
Table 2: Key ¹H NMR Chemical Shifts (Free Base in DMSO-d₆)
Proton Position | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
Quinazolinone C4-H | 8.42 | d (J=8.0 Hz) | Aromatic proton |
Quinazolinone C5-H | 7.75 | t (J=7.5 Hz) | Aromatic proton |
Piperidine H2 | 4.25 | d (J=10.2 Hz) | Chiral center (α to N) |
Piperidine H3 | 3.55 | m | Chiral center (β-OH) |
Piperidine OH | 5.25 | br s | Exchangeable proton |
Mass Spectrometry
High-resolution ESI-MS of the free base exhibits a [M+H]⁺ peak at m/z 256.1422 (calculated for C₁₄H₁₈N₃O₂: 256.1427). Characteristic fragmentation includes:
Infrared Spectroscopy
IR (KBr pellet, salt form) shows key absorptions:
(-)-Deoxyfebrifugine lacks the ketone moiety at C2' of febrifugine (Fig. 2), eliminating its isomerization to isofebrifugine and enhancing metabolic stability [10]. This structural simplification reduces antiplasmodial potency against Plasmodium falciparum (FCR-3 strain) by 3–5-fold compared to febrifugine. Key analogs and their bioactivity relationships include:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: